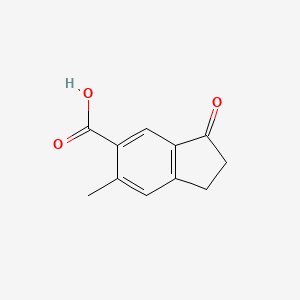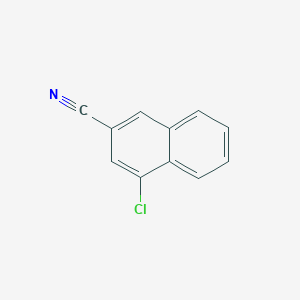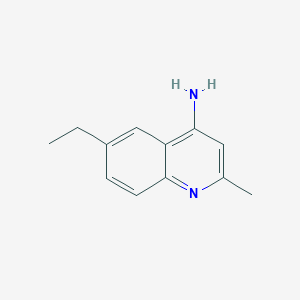
6-Chloroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroquinoline-3-carbonitrile is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-3-carbonitrile typically involves the Meth-Cohn synthesis using Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride or phosphorus pentachloride) upon heating . The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed: The major products formed from these reactions include quinoline-3-carboxylic acids, quinoline-3-amines, and various substituted quinoline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Chloroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. The exact molecular targets and pathways vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 5-Chloroquinoline-3-carbonitrile
- 6-Bromoquinoline-3-carbonitrile
Comparison: 6-Chloroquinoline-3-carbonitrile is unique due to the specific positioning of the chlorine atom and the cyano group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound for diverse research and industrial applications .
Properties
CAS No. |
13669-66-4 |
|---|---|
Molecular Formula |
C10H5ClN2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
6-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5ClN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H |
InChI Key |
DSTLUHCGCLXVMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[cyclobutane-1,3'-indoline]-2',3-dione](/img/structure/B11907352.png)
![5-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11907359.png)
![furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11907371.png)



![2,8-Diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11907386.png)
![6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline](/img/structure/B11907392.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)
![1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11907416.png)

![6-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B11907424.png)
